molecular formula C16H26N2O16P2 B1242694 dTDP-L-talose

dTDP-L-talose

Katalognummer: B1242694
Molekulargewicht: 564.3 g/mol
InChI-Schlüssel: YSYKRGRSMLTJNL-QUZYTLNHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DTDP-L-talose is a dTDP-talose.

Wissenschaftliche Forschungsanwendungen

Biosynthesis of Polysaccharides

dTDP-L-talose is integral in the biosynthesis of specific polysaccharides found in bacterial cell walls. For instance, it has been identified as a component of the serotype c-specific polysaccharide antigen of Actinobacillus actinomycetemcomitans, a bacterium associated with periodontitis. The gene cluster responsible for its biosynthesis includes reductases that convert precursors into this compound, highlighting its importance in bacterial virulence and structural integrity .

Enzymatic Pathways and Characterization

Research has focused on cloning and characterizing enzymes involved in the this compound biosynthetic pathway. A study identified two reductases that catalyze the formation of this compound from dTDP-6-deoxy-L-lyxo-4-hexulose . The characterization of these enzymes provides insights into their substrate specificity and catalytic mechanisms, which are crucial for understanding how this compound is synthesized in bacteria.

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme NameFunctionSource Organism
dTDP-6-deoxy-L-lyxo-4-hexulose reductaseConverts dTDP-6-deoxy-L-lyxo-4-hexulose to this compoundEscherichia coli (recombinant)
GDP-6-deoxy-D-talose synthetaseConverts GDP-4-keto-6-deoxy-D-mannose to GDP-6-deoxy-D-taloseActinobacillus actinomycetemcomitans

Pharmaceutical Applications

The unique structure of this compound makes it a potential target for drug development. Inhibitors that affect the biosynthesis of nucleotide sugars like dTDP-L-rhamnose have been shown to impact the viability of pathogenic bacteria such as Streptococcus pyogenes and Mycobacterium tuberculosis. Compounds like Ri03 inhibit the growth of these pathogens by targeting enzymes involved in nucleotide sugar biosynthesis, including those related to dTDP sugars . This suggests that similar strategies could be applied to develop antibiotics targeting pathways involving this compound.

Research Case Studies

Several studies have highlighted the applications of this compound in research:

  • Study on Enzyme Specificity : Research demonstrated that heterologous expression of enzymes responsible for dTDP-L-rhamnose biosynthesis could be adapted to study similar pathways involving this compound. The results indicated that specific mutations in these enzymes could alter substrate specificity, providing a basis for engineering enzyme activity for synthetic biology applications .
  • Immunogenicity Enhancement : Another study explored how rhamnose-containing compounds can enhance the immunogenicity of tumor-associated carbohydrate antigens (TACAs). While focusing on rhamnose, the findings suggest that similar strategies could be applied using talose derivatives to improve vaccine efficacy against certain cancers .

Eigenschaften

Molekularformel

C16H26N2O16P2

Molekulargewicht

564.3 g/mol

IUPAC-Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C16H26N2O16P2/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25)/t7-,8-,9+,10+,11+,12+,13+,15?/m0/s1

InChI-Schlüssel

YSYKRGRSMLTJNL-QUZYTLNHSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O

Isomerische SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@@H]([C@@H]([C@@H](O3)CO)O)O)O)O

Kanonische SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dTDP-L-talose
Reactant of Route 2
Reactant of Route 2
dTDP-L-talose
Reactant of Route 3
dTDP-L-talose
Reactant of Route 4
dTDP-L-talose
Reactant of Route 5
dTDP-L-talose
Reactant of Route 6
dTDP-L-talose

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.